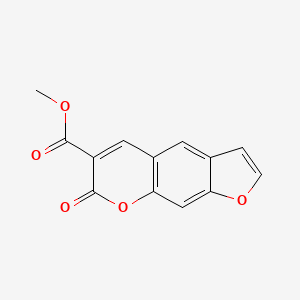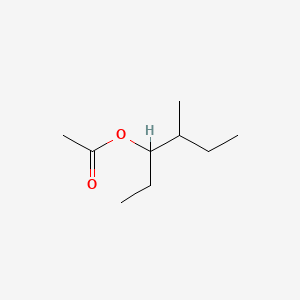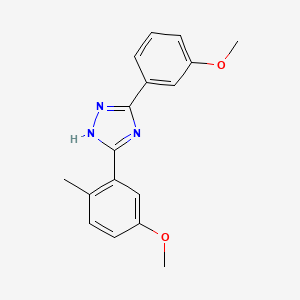
3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted anilines with hydrazine derivatives, followed by cyclization with triethyl orthoformate or similar reagents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and aromatic rings may play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methoxyphenyl)-5-phenyl-s-triazole
- 3-(o-Tolyl)-5-(m-methoxyphenyl)-s-triazole
- 3-(5-Methoxy-o-tolyl)-5-phenyl-s-triazole
Comparison
Compared to similar compounds, 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole may exhibit unique properties due to the specific positioning of the methoxy groups and the combination of aromatic rings
Propiedades
Número CAS |
85681-48-7 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
5-(5-methoxy-2-methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O2/c1-11-7-8-14(22-3)10-15(11)17-18-16(19-20-17)12-5-4-6-13(9-12)21-2/h4-10H,1-3H3,(H,18,19,20) |
Clave InChI |
XWNFKTCCFUFDRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)C2=NC(=NN2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


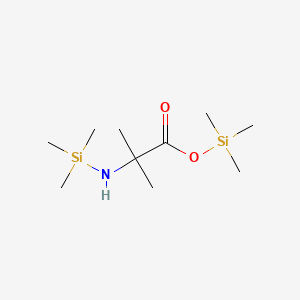
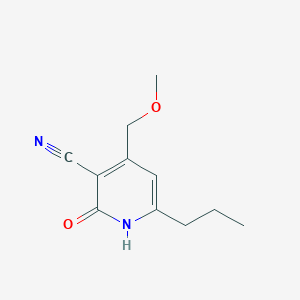
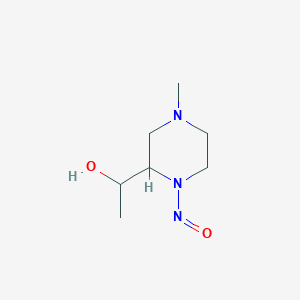
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

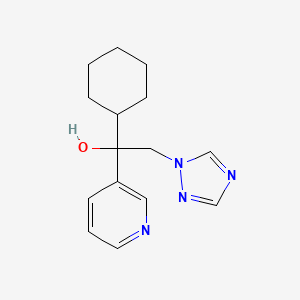
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
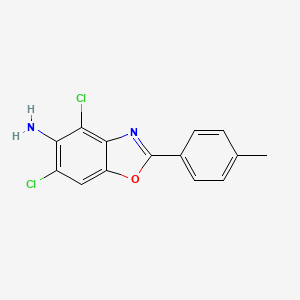
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
